1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea
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Overview
Description
1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridazine ring, an azetidine ring, and a urea moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then cyclized with a suitable dicarbonyl compound to form the pyridazine ring.
Azetidine Ring Formation: The azetidine ring can be synthesized by reacting an appropriate amine with an epoxide or a halohydrin under basic conditions.
Coupling Reactions: The pyridazine and azetidine intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired urea linkage.
Final Functionalization:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may bind to receptors and modulate their activity, leading to downstream signaling effects.
Comparison with Similar Compounds
1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea can be compared with other similar compounds, such as:
1-[1-[6-(4-Chlorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-[1-[6-(4-Methylphenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea: This compound has a methyl group instead of a fluorine atom, which may influence its chemical properties and applications.
Properties
IUPAC Name |
1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-3-10-20-18(25)23(2)15-11-24(12-15)17-9-8-16(21-22-17)13-4-6-14(19)7-5-13/h3-9,15H,1,10-12H2,2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAAHHKEAKGEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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